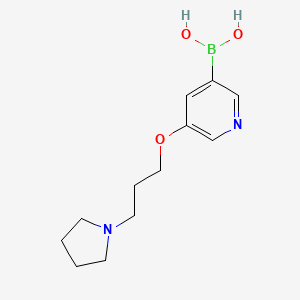
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Attachment of the Boronic Acid Moiety: The boronic acid group is usually introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, amines, and organometallic compounds are commonly employed.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 3-(pyridin-2-yl)pyrrolidine and 3-(pyridin-3-yl)pyrrolidine are structurally related and have similar chemical properties.
Uniqueness
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid is unique due to the presence of both the pyrrolidine and boronic acid moieties, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H19BN2O3 |
|---|---|
Peso molecular |
250.10 g/mol |
Nombre IUPAC |
[5-(3-pyrrolidin-1-ylpropoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H19BN2O3/c16-13(17)11-8-12(10-14-9-11)18-7-3-6-15-4-1-2-5-15/h8-10,16-17H,1-7H2 |
Clave InChI |
BVJHMXPLPWMKTC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)OCCCN2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















